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Compound of Interest

Methyl (9Z,12E)-octadeca-9,12-
Compound Name: ,
dienoate

Cat. No.: B1145143

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
(9Z,12E)-octadeca-9,12-dienoate, a fatty acid methyl ester of significant interest in various
research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and MS
analyses of Methyl (9Z,12E)-octadeca-9,12-dienoate.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Chemical Shift (8) ppm Multiplicity Assighment
5.25-5.45 m H-9, H-10, H-12, H-13
3.67 S -OCHs

2.77 t H-11

2.30 t H-2

2.04 m H-8, H-14

1.62 p H-3

1.25 - 1.40 m -(CH2)n-

0.89 t H-18

Data are compiled based on typical values for similar fatty acid methyl esters and may vary

slightly based on experimental conditions.

Table 2: *C NMR Spectroscopic Data (CDCls)

Chemical Shift (8) ppm Assignment

174.3 C-1(C=0)

130.0 - 128.0 C-9, C-10, C-12, C-13
51.4 -OCHs

34.1 C-2

32.0-22.0 -(CH2)n-

14.1 C-18

Note: Specific assignments for the olefinic carbons can be complex and may require 2D NMR

techniques for confirmation. Data is referenced from PubChem.[1]

Table 3: Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-_9Z_12E_-octadeca-9_12-dienoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Frequency (cm™?) Intensity Assighment

~3005 Medium =C-H stretch

2925, 2855 Strong C-H stretch (aliphatic)
~1740 Strong C=0 stretch (ester)
~965 Medium C-H bend (trans C=C)

The presence of a distinct peak around 965 cm~1 is characteristic of the trans double bond in
the molecule.[2]

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

294 [M]* Molecular lon

263 [M - OCHs]* Loss of methoxy group
67 Base Peak CsH7* fragment

81 High CeHo* fragment

95 High C7H11* fragment

The fragmentation pattern is characteristic of a long-chain unsaturated fatty acid methyl ester.

[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of fatty acid methyl esters (FAMES) are
provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A sample of approximately 10-20 mg of Methyl (9Z,12E)-octadeca-
9,12-dienoate is dissolved in about 0.7 mL of deuterated chloroform (CDCIs) containing
0.1% tetramethylsilane (TMS) as an internal standard.
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e Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher.

e 1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters
include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used. A wider spectral width
(e.g., 0-200 ppm) is required. A longer relaxation delay and a greater number of scans are
typically necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: A small drop of the neat liquid sample is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of
the sample in a suitable solvent (e.g., chloroform) can be prepared, and a drop of the
solution is placed on a salt plate, allowing the solvent to evaporate.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~1. A
background spectrum of the clean salt plates (or the solvent) is recorded and automatically
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: The sample is typically diluted in a volatile organic solvent such as
hexane or dichloromethane to a concentration of approximately 1 mg/mL.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar
or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly employed.

e GC Conditions:
o Injector Temperature: 250 °C

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
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o Oven Temperature Program: An initial temperature of around 100 °C is held for a few
minutes, followed by a ramp to a final temperature of approximately 250 °C at a rate of 5-
10 °C/min.

» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-500.
o lon Source Temperature: 230 °C.

Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a
chemical compound like Methyl (9Z,12E)-octadeca-9,12-dienoate.
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Caption: A flowchart outlining the process of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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